molecular formula C12H10FNO B12361056 6-cyclopropyl-8-fluoro-8aH-isoquinolin-1-one

6-cyclopropyl-8-fluoro-8aH-isoquinolin-1-one

Cat. No.: B12361056
M. Wt: 203.21 g/mol
InChI Key: ZHSWAJHWGSFHTC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-8-fluoro-8aH-isoquinolin-1-one typically involves the reaction of benzamide, 4-cyclopropyl-2-fluoro-6-methyl- with N,N-dimethylformamide dimethyl acetal . The reaction conditions include:

    Temperature: Moderate heating is often required.

    Solvent: Common solvents include dimethylformamide (DMF) or other polar aprotic solvents.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Continuous flow reactors: To maintain consistent reaction conditions.

    Purification steps: Such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-8-fluoro-8aH-isoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroisoquinolinones.

    Substitution: Formation of various substituted isoquinolinones depending on the reagents used.

Scientific Research Applications

6-cyclopropyl-8-fluoro-8aH-isoquinolin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-cyclopropyl-8-fluoro-8aH-isoquinolin-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyclopropyl-8-fluoro-8aH-isoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and fluoro substituents contribute to its stability and reactivity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

6-cyclopropyl-8-fluoro-8aH-isoquinolin-1-one

InChI

InChI=1S/C12H10FNO/c13-10-6-9(7-1-2-7)5-8-3-4-14-12(15)11(8)10/h3-7,11H,1-2H2

InChI Key

ZHSWAJHWGSFHTC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=CC=NC(=O)C3C(=C2)F

Origin of Product

United States

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